molecular formula C11H11NS B065314 N-buta-1,3-dienylbenzenecarbothioamide CAS No. 170937-98-1

N-buta-1,3-dienylbenzenecarbothioamide

Cat. No. B065314
CAS RN: 170937-98-1
M. Wt: 189.28 g/mol
InChI Key: BOFQEACMHOVKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-buta-1,3-dienylbenzenecarbothioamide, also known as NBC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBC is a thioamide derivative of 1,3-butadiene and benzene, and its unique structure makes it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of N-buta-1,3-dienylbenzenecarbothioamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that play a role in cancer cell growth and inflammation. N-buta-1,3-dienylbenzenecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, and this may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-buta-1,3-dienylbenzenecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and this may contribute to its anti-cancer effects. Additionally, N-buta-1,3-dienylbenzenecarbothioamide has been shown to reduce the levels of certain inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-buta-1,3-dienylbenzenecarbothioamide is its unique structure, which makes it a promising candidate for various research studies. Additionally, N-buta-1,3-dienylbenzenecarbothioamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N-buta-1,3-dienylbenzenecarbothioamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cells. Therefore, caution must be exercised when working with N-buta-1,3-dienylbenzenecarbothioamide in the laboratory.

Future Directions

There are several future directions for research on N-buta-1,3-dienylbenzenecarbothioamide. One area of interest is its potential as a therapeutic agent for various diseases, particularly cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-buta-1,3-dienylbenzenecarbothioamide and to identify potential targets for its activity. Finally, the development of new synthetic methods for N-buta-1,3-dienylbenzenecarbothioamide may lead to the discovery of new compounds with similar structures and potential applications in scientific research.

Synthesis Methods

The synthesis of N-buta-1,3-dienylbenzenecarbothioamide involves the reaction of 1,3-butadiene with benzene carbothioamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting compound is purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-buta-1,3-dienylbenzenecarbothioamide has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-buta-1,3-dienylbenzenecarbothioamide has been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

CAS RN

170937-98-1

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

N-buta-1,3-dienylbenzenecarbothioamide

InChI

InChI=1S/C11H11NS/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h2-9H,1H2,(H,12,13)

InChI Key

BOFQEACMHOVKHH-UHFFFAOYSA-N

SMILES

C=CC=CNC(=S)C1=CC=CC=C1

Canonical SMILES

C=CC=CNC(=S)C1=CC=CC=C1

synonyms

Benzenecarbothioamide, N-1,3-butadienyl- (9CI)

Origin of Product

United States

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